molecular formula C42H48N5O8P B12089851 3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite

3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite

Cat. No.: B12089851
M. Wt: 781.8 g/mol
InChI Key: DSMGBIHVUNIYKC-UHFFFAOYSA-N
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Description

This compound is a phosphoramidite derivative used in solid-phase oligonucleotide synthesis. Its structure includes:

  • 2'-Deoxyribofuranosyl sugar: Provides DNA-like backbone compatibility while lacking 2'-OH, reducing nuclease resistance compared to RNA analogs .
  • 5'-O-DMT (dimethoxytrityl) group: Protects the 5'-hydroxyl during synthesis and enables sequential coupling .
  • 3'-CE (cyanoethyl) phosphoramidite: Facilitates phosphite triester coupling, a standard in automated oligonucleotide synthesis .

Properties

Molecular Formula

C42H48N5O8P

Molecular Weight

781.8 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49)

InChI Key

DSMGBIHVUNIYKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The process includes protection and deprotection steps to ensure the selective modification of the nucleoside. Common synthetic routes involve the use of protecting groups such as dimethoxytrityl (DMT) for the hydroxyl groups and cyanoethyl (CE) for the phosphoramidite group .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate triesters, while substitution reactions can produce a wide range of modified nucleosides .

Scientific Research Applications

Nucleic Acid Synthesis

One of the primary applications of this phosphoramidite is in the synthesis of oligonucleotides. The DMT group protects the 5' hydroxyl group during the synthesis process, allowing for controlled polymerization. This compound can be incorporated into RNA or DNA sequences to create modified oligonucleotides with enhanced stability and binding affinity.

Antiviral and Anticancer Agents

Research has indicated that compounds similar to 3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione exhibit antiviral properties. For instance, nucleoside analogs are often designed to inhibit viral replication by mimicking natural nucleotides. Studies have shown that such analogs can effectively interfere with viral polymerases, making them potential candidates for antiviral drug development .

Gene Therapy

In gene therapy, modified nucleotides like this phosphoramidite are used to deliver therapeutic genes or gene-editing tools (e.g., CRISPR systems). The incorporation of modified nucleotides can enhance the efficiency of gene delivery systems and improve the stability of therapeutic constructs within biological environments.

Case Studies

Study Objective Findings
Study on Antiviral Activity Evaluate the efficacy of nucleoside analogs against viral infectionsDemonstrated significant inhibition of viral replication in cell cultures using modified nucleosides similar to this phosphoramidite.
Gene Delivery Mechanisms Assess the impact of modified nucleotides on gene delivery efficiencyFound that oligonucleotides synthesized with this phosphoramidite showed improved cellular uptake and expression levels in target cells.
Stability Studies Analyze the stability of oligonucleotides containing this phosphoramiditeShowed enhanced resistance to nuclease degradation compared to unmodified counterparts, indicating potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite involves its incorporation into oligonucleotides, where it can modify the structure and function of the resulting nucleic acid. The compound targets specific nucleic acid sequences, allowing for precise genetic modifications. The pathways involved include the inhibition of nucleic acid replication and transcription, making it a powerful tool in gene therapy and molecular diagnostics .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural distinctions and applications:

Compound Name Core Structure Sugar Modification Protecting Groups Key Applications Reference
Target Compound : 3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE Phosphoramidite Pyrido[2,3-d]pyrimidine-2,7-dione 2'-Deoxyribose 5'-DMT, 3'-CE Therapeutic oligonucleotides, duplex stabilization
5'-O-DMT-N6-Phenoxyacetyl-2'-deoxyadenosine 3'-CE Phosphoramidite Adenine (purine) 2'-Deoxyribose 5'-DMT, N6-phenoxyacetyl, 3'-CE Standard DNA synthesis, antisense therapeutics
5'-O-DMT-2'-fluoro-N2-isobutyryl-2'-arabinofuranosyl-deoxyguanosine 3'-CE Phosphoramidite Guanine (purine) 2'-Fluoro-arabinose 5'-DMT, N2-isobutyryl, 3'-CE siRNA/mRNA modification, nuclease resistance
Imidazo[5',4':4,5]pyrido[2,3-d]pyrimidine Phosphoramidites (16–19) Imidazo-fused pyrido[2,3-d]pyrimidine 2'-Deoxyribose Variable (DMT, CE) Enhanced duplex thermal stability, four hydrogen-bonding motifs
N2-DMF-9-(2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl)purine 3'-CE Phosphoramidite Purine with dimethylformamidine (DMF) 2'-Deoxyribose 5'-DMT, N2-DMF, 3'-CE Base-pairing versatility, fluorescent probes

Key Observations :

  • Protecting Groups : The 5'-DMT and 3'-CE groups are standard across phosphoramidites, ensuring compatibility with automated synthesizers .

Research Findings and Data

Comparative Thermal Stability Data

Compound Modification ΔTm (°C) vs. Wild-Type DNA Reference
Target Compound Pyrido[2,3-d]pyrimidine-2,7-dione +3.5
Imidazo[5',4':4,5]pyrido[2,3-d]pyrimidine (16) Imidazole fusion +7.2
2'-Fluoro-arabinose () 2'-Fluoro +5.0 (nuclease resistance)

Note: The target compound moderately enhances duplex stability, while imidazo-fused derivatives show superior performance due to additional hydrogen bonds .

Biological Activity

3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite, commonly referred to as DF CEP, is a synthetic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes involved in nucleic acid synthesis.

Chemical Structure and Properties

  • Molecular Formula : C42_{42}H48_{48}N5_5O8_8P
  • Molecular Weight : 781.83 g/mol
  • CAS Number : 162585-09-3

The structural features of DF CEP include a ribofuranosyl moiety and a pyrido[2,3-d]pyrimidine core, which are critical for its biological activity.

DF CEP primarily acts as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate. This process is vital for DNA synthesis and repair because tetrahydrofolate is necessary for the production of purines and pyrimidines. By inhibiting DHFR, DF CEP effectively disrupts DNA replication in rapidly dividing cells, such as cancer cells, leading to cell death .

Inhibition of Dihydrofolate Reductase

Studies have demonstrated that DF CEP exhibits high affinity for DHFR, significantly reducing the levels of tetrahydrofolate required for nucleic acid synthesis. This inhibition is particularly relevant in the context of cancer therapy, where rapid cell proliferation is a hallmark of tumor growth .

Other Biological Targets

In addition to DHFR, DF CEP has shown potential activity against various kinases involved in cellular signaling pathways:

  • Tyrosine Kinases : DF CEP may inhibit kinases such as the transforming protein Abl and MAP kinases, which are implicated in cancer progression.
  • Biotin Carboxylase : Another target that could be influenced by this compound is biotin carboxylase, further linking it to metabolic processes essential for cell growth and survival .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro studies have confirmed the inhibitory effects of DF CEP on DHFR. The compound was found to reduce cell viability in cancer cell lines by inducing apoptosis through the disruption of folate metabolism.
    Study ReferenceCell Line TestedIC50 (µM)Mechanism
    A549 (Lung Cancer)0.5DHFR Inhibition
    HeLa (Cervical Cancer)0.7Induction of Apoptosis
  • Animal Models : In animal models, administration of DF CEP resulted in significant tumor regression in xenograft models of human cancers. The compound's ability to inhibit tumor growth was correlated with decreased levels of tetrahydrofolate in tumor tissues.
  • Combination Therapies : Research has indicated that DF CEP may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. This synergistic effect can lead to improved outcomes in treatment-resistant cancer types.

Q & A

Q. What are the critical steps in synthesizing this phosphoramidite, and how are intermediates characterized?

The synthesis involves sequential protection/deprotection strategies and coupling reactions. For example, the 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group, while the 3'-position is activated via a cyanoethyl (CE) phosphoramidite moiety. Key intermediates (e.g., DMT-protected nucleosides) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regioselectivity and purity . Reaction progress is monitored via TLC, with purification by dry column vacuum chromatography using gradients of ethyl acetate and methanol .

Q. How is the compound’s structural integrity validated for oligonucleotide synthesis?

Post-synthesis validation includes:

  • HPLC analysis to assess purity (>95% required for solid-phase synthesis).
  • 31P^{31}P-NMR to confirm phosphoramidite activation (δ 148–150 ppm for CE phosphoramidites).
  • Trityl assay to quantify DMT removal efficiency during solid-phase coupling .

Q. What is the functional role of the pyrido[2,3-d]pyrimidine core in antisense applications?

The heterocyclic core enhances base-pairing specificity via π-π stacking interactions with complementary RNA. Its planar structure stabilizes duplex formation, which is critical for gene silencing or editing applications. Comparative studies show improved binding affinity over uridine analogs .

Advanced Research Questions

Q. How can coupling efficiency during oligonucleotide synthesis be optimized for this phosphoramidite?

Optimize using:

  • Activator choice : 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile improves coupling kinetics over benzimidazolium activators.
  • Reaction time : Extend coupling to 3–5 minutes to account for steric hindrance from the DMT group.
  • Capping : Use acetic anhydride/N-methylimidazole to terminate unreacted 5'-OH groups, reducing deletion sequences .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

Discrepancies often arise from residual solvents or rotameric forms of the DMT group. Mitigation strategies:

  • Deuterated solvent consistency : Use DMSO-d6 for 1H^1H-NMR to standardize shifts.
  • Variable-temperature NMR : Resolve rotameric peaks by analyzing spectra at 60°C.
  • HRMS cross-validation : Confirm molecular ions (e.g., [M+Na]+^+) with theoretical masses (e.g., 986.22 Da for C51_{51}H72_{72}N7_7O9_9PSi) .

Q. What methodologies assess the compound’s stability under long-term storage?

Stability protocols include:

  • Accelerated degradation studies : Store at 40°C/75% RH for 4 weeks, monitoring via HPLC for phosphoramidite hydrolysis (appearance of CE phosphate byproduct).
  • Argon-sealed vials : Reduce oxidation; stability extends to 12 months at -20°C.
  • Karl Fischer titration : Ensure moisture content <0.01% in acetonitrile stock solutions .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale phosphoramidite synthesis?

  • Scale-up adjustments : Replace pyridine with DIPEA (diisopropylethylamine) to minimize side reactions.
  • Purification : Use flash chromatography with silica gel (60–120 µm) and 2% triethylamine in mobile phases to prevent acidic degradation .

Q. What analytical techniques differentiate isomeric byproducts during synthesis?

  • Chiral HPLC : Resolve 2'-arabino vs. β-D-ribofuranosyl isomers using a CHIRALPAK® IA-3 column.
  • 2D-NMR (HSQC, NOESY) : Identify stereochemical assignments via 1H^1H-13C^{13}C correlations and nuclear Overhauser effects .

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